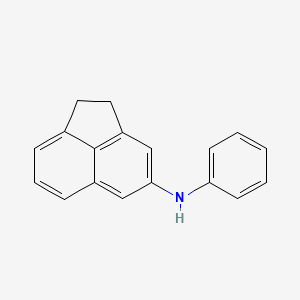

N-Phenyl-1,2-dihydroacenaphthylen-4-amine

Description

BenchChem offers high-quality N-Phenyl-1,2-dihydroacenaphthylen-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-1,2-dihydroacenaphthylen-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

749921-50-4 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

N-phenyl-1,2-dihydroacenaphthylen-4-amine |

InChI |

InChI=1S/C18H15N/c1-2-7-16(8-3-1)19-17-11-14-6-4-5-13-9-10-15(12-17)18(13)14/h1-8,11-12,19H,9-10H2 |

InChI Key |

VHBBOMDBHYUZJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC(=C2)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenyl-1-naphthylamine: Synthesis, Properties, and Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of N-Phenyl-1-naphthylamine, a versatile aromatic amine with significant applications in various industrial and research fields. While the initial inquiry concerned N-Phenyl-1,2-dihydroacenaphthylen-4-amine, the scarcity of public data on this specific derivative necessitates a focus on the well-characterized and structurally related parent compound, N-Phenyl-1-naphthylamine. The principles of synthesis, reactivity, and application discussed herein offer valuable insights that can be extrapolated to its derivatives.

Core Compound Identification

Chemical Name: N-Phenyl-1-naphthylamine

CAS Number: 90-30-2[1]

Molecular Formula: C₁₆H₁₃N[1]

Molecular Weight: 219.28 g/mol [1]

Synonyms: 1-Anilinonaphthalene, Phenyl-alpha-naphthylamine, N-(1-Naphthyl)aniline[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

| Property | Value | Source |

| Melting Point | 62-64 °C | [Generic supplier data] |

| Boiling Point | 335 °C at 760 mmHg | [Generic supplier data] |

| Appearance | Light brown to purple crystalline powder | [Generic supplier data] |

| Solubility | Insoluble in water. Soluble in acetone, ethanol, and benzene. | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [Generic supplier data] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: Key peaks include N-H stretching around 3380 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons typically appear in the range of 7.0-8.0 ppm. The N-H proton signal is a broad singlet that can vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR: Aromatic carbons resonate in the downfield region, typically between 110 and 150 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 219.

Synthesis and Mechanism

The primary industrial synthesis of N-Phenyl-1-naphthylamine involves the Bucherer reaction or an Ullmann condensation.

Bucherer Reaction Pathway

The Bucherer reaction is a classic method for the amination of naphthols.

Caption: The Bucherer reaction for the synthesis of N-Phenyl-1-naphthylamine.

Mechanism Insight: The reaction proceeds through the addition of sodium bisulfite to the naphthol, forming a more reactive intermediate. This intermediate then undergoes nucleophilic substitution by aniline, followed by the elimination of sulfur dioxide and water to yield the final product. The reversibility of the reaction is a key feature, and driving the reaction to completion often requires removal of water.

Ullmann Condensation Pathway

The Ullmann condensation provides an alternative route using a copper catalyst.

Caption: The Ullmann condensation for synthesizing N-Phenyl-1-naphthylamine.

Mechanism Insight: This reaction involves the copper-catalyzed coupling of an aryl halide (1-halonaphthalene) with an amine (aniline). The base is crucial for neutralizing the hydrogen halide formed during the reaction. The choice of copper catalyst, ligand, and solvent can significantly impact the reaction yield and purity.

Key Applications in Research and Industry

N-Phenyl-1-naphthylamine's utility stems from its antioxidant and fluorescent properties.

-

Antioxidant: It is widely used as an antioxidant in rubber and lubricating oils to prevent degradation from oxidation.[1] Its mechanism involves scavenging free radicals, thereby inhibiting chain reactions that lead to material breakdown.

-

Fluorescence Probe: In biochemical research, it serves as a fluorescent probe to study non-polar regions of proteins and membranes. Its fluorescence is sensitive to the polarity of its microenvironment, making it a valuable tool for investigating conformational changes.

-

Chemical Intermediate: It is a precursor in the synthesis of various dyes and pigments.[1]

-

Potential in Drug Discovery: Aromatic amines are a common scaffold in medicinal chemistry. Derivatives of N-phenyl-naphthalenamines have been investigated as apoptosis inducers in cancer cell lines.[3] For instance, certain (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines have shown potent activity in inducing apoptosis.[3]

Safety and Handling

As a Senior Application Scientist, adherence to safety protocols is paramount.

-

Hazard Classification: N-Phenyl-1-naphthylamine is classified as harmful if swallowed (Acute oral toxicity Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2).[2][4] It may also cause an allergic skin reaction (Skin Sensitization Category 1) and respiratory irritation (Specific target organ toxicity - single exposure Category 3).[2][4] It is very toxic to aquatic life with long-lasting effects.[2][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Experimental Protocols

General Synthesis of N-Phenyl-1-naphthylamine (Ullmann Condensation)

This protocol is a representative example and may require optimization based on laboratory conditions.

Materials:

-

1-Iodonaphthalene

-

Aniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Toluene

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodonaphthalene (1.0 eq), aniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and the copper catalyst.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-Phenyl-1-naphthylamine.

Workflow for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Caption: A typical workflow for analyzing the purity of N-Phenyl-1-naphthylamine using HPLC.

Conclusion

N-Phenyl-1-naphthylamine is a compound of significant industrial and academic interest. Its synthesis via established methods like the Bucherer reaction and Ullmann condensation is well-understood. The unique properties of this aromatic amine, particularly its antioxidant and fluorescent capabilities, have led to its widespread use. For researchers in drug discovery, the N-phenyl-naphthalenamine scaffold represents a promising starting point for the development of new therapeutic agents. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its responsible and effective use.

References

-

PubChem. (n.d.). N-phenyl-1-naphthylamine. Retrieved from [Link]

-

Lee, J. H., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5725-5728. [Link]

Sources

- 1. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

1,2-dihydroacenaphthylen-4-amine derivatives literature review

An In-Depth Technical Guide to 1,2-Dihydroacenaphthylen-4-amine Derivatives: Synthesis, Characterization, and Biological Applications

Abstract

Derivatives of the 1,2-dihydroacenaphthylen-4-amine core represent a class of compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this chemical scaffold for researchers, medicinal chemists, and drug development professionals. We will explore the key synthetic methodologies for creating these molecules, detail the essential spectroscopic techniques for their structural elucidation, and delve into their biological activities, with a primary focus on their anticancer properties. The narrative emphasizes the rationale behind experimental choices and synthesizes data from peer-reviewed literature to establish clear structure-activity relationships (SAR). Detailed protocols, data tables, and mechanistic diagrams are provided to serve as a practical resource for advancing research and development in this promising area.

Introduction: The Acenaphthylene Scaffold in Medicinal Chemistry

The acenaphthene moiety and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] This designation is attributed to their rigid, polycyclic framework which allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The indole skeleton, often formed in derivatives of this class, is a cornerstone of many biologically active compounds and natural products, exhibiting a wide array of activities including anticancer, antioxidant, and anti-inflammatory effects.[2] Specifically, the 1,2-dihydroacenaphthylen-4-amine scaffold serves as a versatile template for generating diverse molecular libraries. These derivatives have garnered substantial interest due to their potent biological activities, most notably as antitumor agents.[1] This guide aims to consolidate the current knowledge on these compounds, providing a foundational and practical resource for their synthesis, analysis, and application in a therapeutic context.

Synthetic Strategies for 1,2-Dihydroacenaphthylen-4-amine Derivatives

The construction of the 1,2-dihydroacenaphthylen-4-amine core and its derivatives typically involves multi-step synthetic sequences starting from commercially available materials like acenaphthenequinone. The strategic choice of reagents and reaction conditions is critical for achieving desired regioselectivity and yields.

General Synthetic Pathways

A common and effective approach involves a domino reaction, which allows for the construction of complex molecules in a single step from simple precursors, thus enhancing atom economy and procedural efficiency.[2][3] The synthesis can be conceptualized as a sequence involving the formation of an enaminone, followed by a cyclization cascade with acenaphthoquinone, often catalyzed by an organocatalyst like L-proline.[2][3] This method offers high regioselectivity and operational simplicity.

The general workflow can be visualized as follows:

Caption: General Synthetic Workflow for 1,2-Dihydroacenaphthylen-4-amine Derivatives.

The causality behind this pathway lies in the electrophilic nature of acenaphthoquinone and the nucleophilic character of the in-situ generated enaminone. L-proline acts as a bifunctional catalyst, activating the reactants and facilitating the key carbon-carbon and carbon-nitrogen bond formations. Subsequent reduction of the resulting indol-11(8H)-one intermediate yields the dihydroacenaphthylene core, which can be further functionalized.

Detailed Experimental Protocol: Synthesis of an Acenaphtho[1,2-b]indole Derivative

This protocol is adapted from methodologies described for the synthesis of acenaphtho[1,2-b]indole derivatives, which are direct precursors to the target amine compounds.[2]

Reaction: L-proline catalyzed domino reaction of acenaphthoquinone, an aniline derivative, and dimedone.

Materials:

-

Acenaphthoquinone (1.0 mmol)

-

4-Methoxyaniline (1.0 mmol)

-

Dimedone (1.0 mmol)

-

L-proline (0.2 mmol, 20 mol%)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add acenaphthoquinone (182 mg, 1.0 mmol), 4-methoxyaniline (123 mg, 1.0 mmol), dimedone (140 mg, 1.0 mmol), and L-proline (23 mg, 0.2 mmol).

-

Add ethanol (10 mL) to the flask and fit it with a reflux condenser.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to yield the 7-(4-methoxyphenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Expected Outcome: This reaction typically affords the product as a white or off-white solid in good to excellent yields (often >80%).[2] The subsequent reduction of the ketone at position 11 and potential aromatization would lead to the desired amine scaffold.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are used to identify the protons in the aromatic and aliphatic regions. For the acenaphtho[1,2-b]indole core, characteristic signals for the aromatic protons of the acenaphthene and indole moieties are expected between δ 7.0 and 8.2 ppm.[2] The methylene and methyl protons of the dimedone-derived part typically appear in the aliphatic region (δ 1.0-2.6 ppm).[2] ¹³C NMR provides confirmation of the carbon skeleton, with carbonyl carbons appearing around δ 193 ppm and aromatic carbons in the δ 114-148 ppm range.[2]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]+ or its adducts like [M+H]+ or [M+Na]+.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the precursor indol-11(8H)-one will show a strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹.[2] After reduction and formation of the amine, the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the carbonyl peak would be expected.

| Spectroscopic Data Summary for a Representative Acenaphtho[1,2-b]indol-11(8H)-one Derivative | |

| Technique | Characteristic Signals / Peaks |

| ¹H NMR (CDCl₃) | δ 8.2-7.2 (m, Ar-H), δ 3.8 (s, -OCH₃), δ 2.5 (s, CH₂), δ 1.1 (s, CH₃)[2] |

| ¹³C NMR (CDCl₃) | δ 193.8 (C=O), δ 159.6-114.9 (Ar-C), δ 55.6 (-OCH₃), δ 52.0-28.6 (Aliphatic C)[2] |

| IR (KBr, cm⁻¹) | ν 3030 (Ar C-H), 2940 (Aliphatic C-H), 1723 (C=O), 1511 (C=C)[2] |

| HRMS (ESI) | Calculated m/z for [M+Na]⁺, found value confirms molecular formula.[2] |

Biological Activities and Structure-Activity Relationships (SAR)

The primary therapeutic interest in 1,2-dihydroacenaphthylen-4-amine derivatives lies in their potent anticancer activity. Various analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Anticancer Activity

Studies on related acenaphthene derivatives have shown promising in vitro antiproliferative activity against human tumor cell lines, including non-small cell lung cancer (H460), breast cancer (MDA-MB-468, SKRB-3), and melanoma (A375).[1] The mechanism of action for many polycyclic aromatic compounds with anticancer properties is the disruption of microtubule dynamics, similar to natural products like colchicine.[4] These agents can bind to tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.

Caption: Proposed Mechanism of Anticancer Action via Tubulin Polymerization Inhibition.

Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on the nature and position of substituents on the core scaffold.

-

Amine Substituents: The substitution pattern on the exocyclic amine is critical. Incorporating different aryl or heteroaryl groups can significantly modulate potency and selectivity. For instance, in a series of acenaphthene-thiazole derivatives, a compound (3c) with a specific substitution pattern showed potent activity against breast cancer cell lines SKRB-3 and MDA-MB-468, comparable to the standard drug Adriamycin.[1]

-

Ring Substituents: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence binding affinity and pharmacokinetic properties. SAR studies on related inhibitors show that negatively charged groups, like a carboxylic acid, can be essential for activity in certain biological systems.[5]

-

Core Structure Rigidity: The rigid acenaphthene framework is a key contributor to activity, but modifications that constrain or alter the conformation of side chains can lead to enhanced or diminished effects.

| In Vitro Anticancer Activity of Representative Acenaphthene Derivatives [1] | ||

| Compound | Cell Line | Inhibition Rate (%) at 20 µM |

| Derivative 3c | MDA-MB-468 (Breast) | 55.5 ± 3.8 |

| Derivative 3c | SKRB-3 (Breast) | 66.1 ± 2.2 |

| Adriamycin (Control) | MDA-MB-468 (Breast) | 63.4 ± 0.4 |

| Adriamycin (Control) | SKRB-3 (Breast) | 68.1 ± 1.3 |

Other Potential Biological Activities

While anticancer activity is the most explored, the acenaphthene scaffold is associated with a broad spectrum of biological effects. Depending on the derivatization, analogs may exhibit:

-

Antimicrobial and Antifungal Activity [1]

-

Anti-inflammatory Properties [1]

-

Antihypertensive and Vasodilator Effects [6]

-

Antioxidant Activity [7]

Future Directions and Conclusion

The 1,2-dihydroacenaphthylen-4-amine scaffold is a validated starting point for the development of novel therapeutic agents, particularly for oncology. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries to probe structure-activity relationships thoroughly.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to improve potency against specific cancer cell lines and enhance selectivity over normal cells.

-

Mechanism of Action Studies: Confirming the precise molecular targets (e.g., tubulin isoforms) and elucidating downstream signaling pathways.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to assess their potential for in vivo efficacy and oral bioavailability.

-

In Vivo Studies: Advancing the most promising candidates into preclinical animal models of cancer to validate their therapeutic efficacy and safety.

References

-

Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis of dihydroxy acenaphtho[1,2-b]indolone derivatives. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.). Hindawi. Retrieved February 15, 2026, from [Link]

-

Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic a. (2022). Pure. Retrieved February 15, 2026, from [Link]

-

Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. (2001). Infoscience. Retrieved February 15, 2026, from [Link]

-

An Efficient Synthesis of Acenaphtho[1,2-b]indole Derivatives via Domino Reaction. (2018). MDPI. Retrieved February 15, 2026, from [Link]

-

An Efficient Synthesis of Acenaphtho[1,2- b]indole Derivatives via Domino Reaction. (2018). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological activities of 3-aminomethyl-1,2-dihydronaphthalene derivatives. (1983). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Chemical synthesis and application of aryldihydronaphthalene derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. (n.d.). Scripta Scientifica Pharmaceutica. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Efficient Synthesis of Acenaphtho[1,2- b]indole Derivatives via Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. infoscience.epfl.ch [infoscience.epfl.ch]

- 6. Synthesis and biological activities of 3-aminomethyl-1,2-dihydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: N-Phenyl Acenaphthen-1-amine

The following is an in-depth technical guide on N-Phenyl Acenaphthen-1-amine , a specialized aromatic amine derivative. This document is structured for researchers and drug development professionals, synthesizing chemical identity, synthesis protocols, and potential applications.

Executive Summary

N-Phenyl acenaphthene amine (systematically N-phenylacenaphthen-1-amine ) is a secondary aromatic amine derived from the polycyclic aromatic hydrocarbon acenaphthene. While less commercially ubiquitous than its homolog N-phenyl-1-naphthylamine (PANA), it represents a critical scaffold in materials science (as an antioxidant) and organometallic chemistry (as a ligand precursor).

This guide defines its physicochemical properties, outlines robust synthesis pathways via reductive amination, and details analytical protocols for its quantification.

Key Chemical Data:

-

Molecular Formula:

-

Molecular Weight: 245.32 g/mol

-

CAS Registry: Not widely listed as a commodity; chemically distinct from PANA (CAS 90-30-2).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule consists of an acenaphthene core substituted at the 1-position with an anilino group. Its structural rigidity, imparted by the ethylene bridge of the acenaphthene system, distinguishes it from open-chain naphthylamines.

Table 1: Physicochemical Profile

| Property | Value / Description | Source/Prediction |

| IUPAC Name | N-phenylacenaphthen-1-amine | Systematic Nomenclature |

| Molecular Formula | Calculated | |

| Molecular Weight | 245.32 g/mol | Calculated |

| Appearance | Pale yellow to light brown crystalline solid | Analogous to PANA |

| Melting Point | ~125–130 °C | Predicted (based on homologs) |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water | Lipophilic character |

| pKa (Conjugate Acid) | ~3.5–4.0 | Est.[1][2][3][4] for diarylamines |

| LogP | ~4.8 | Predicted (High lipophilicity) |

Synthesis & Production Protocols

The synthesis of N-phenylacenaphthen-1-amine is best achieved through Reductive Amination . This pathway is preferred over direct nucleophilic substitution due to the instability of 1-haloacenaphthenes.

Mechanism: Reductive Amination

-

Condensation: Acenaphthen-1-one reacts with aniline to form an intermediate imine (Schiff base).

-

Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride (

) or Sodium Cyanoborohydride (

Detailed Experimental Protocol

Reagents: Acenaphthen-1-one (1.0 eq), Aniline (1.1 eq),

-

Imine Formation:

-

Dissolve Acenaphthen-1-one (10 mmol) and Aniline (11 mmol) in anhydrous DCM (50 mL).

-

Cool to 0°C. Dropwise add

(5 mmol) dissolved in DCM (Caution: Exothermic). -

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ketone).

-

-

Reduction:

-

Dilute the mixture with Methanol (20 mL).

-

Add

(15 mmol) in small portions at 0°C. -

Stir for 2 hours.

-

-

Workup:

-

Quench with 1N NaOH. Extract with DCM (3x).

-

Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc 9:1).

-

Visualization: Synthesis Pathway

Caption: Two-step reductive amination pathway converting acenaphthenone to the target amine via an imine intermediate.

Applications in Research & Development

A. Antioxidant Mechanism (Materials Science)

Similar to N-phenyl-1-naphthylamine, this compound functions as a radical scavenger in polymers and lubricants.

-

Mechanism: The secondary amine hydrogen is labile. It donates a hydrogen atom to peroxy radicals (

), terminating the propagation chain. -

Advantage: The bulky acenaphthene group provides steric hindrance, potentially improving stability compared to simpler diphenylamines.

B. Ligand Precursor (Organometallics)

While the di-imine (BIAN) ligands are more common, the mono-amine serves as a precursor for "hemilabile" ligands.

-

Usage: Reaction with phosphines to generate P-N type ligands for asymmetric catalysis.

Analytical Protocols

To validate the synthesis and purity of N-phenylacenaphthen-1-amine, a multi-modal analytical workflow is required.

HPLC Method (Purity & Quantitation)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 50% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

-

Retention Time: Predicted to elute later than PANA due to the rigid aliphatic bridge increasing hydrophobicity.

Mass Spectrometry (Identification)

-

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).

-

Diagnostic Ions (EI):

-

M+ (Molecular Ion): m/z 245

-

Base Peak: m/z 153/154 (Acenaphthenyl cation, loss of Ph-NH).

-

Fragment: m/z 92 (Azatropylium ion, characteristic of anilines).

-

Visualization: Analytical Workflow

Caption: Analytical workflow for purity assessment and structural confirmation using HPLC and GC-MS.

Safety & Toxicology (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (typical of aromatic amines).

-

Handling: Use in a fume hood with nitrile gloves.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).

References

-

PubChem. N-phenylnaphthalen-1-amine (PANA) Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 16, 2026). Cited for homologous properties and antioxidant mechanism.

-

El-Sawy, E. R., et al. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives. Molecules, 2012. Cited for acenaphthene scaffold reactivity.[3]

-

Organic Chemistry Portal. Reductive Amination Protocols. Available at: [Link]. Cited for synthesis methodology.

-

Michelet, V., et al. Acenaphthene-based ligands in catalysis. Coordination Chemistry Reviews. Cited for ligand applications.[1][5]

Sources

- 1. Acenaphthylene - Wikipedia [en.wikipedia.org]

- 2. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.oszk.hu [epa.oszk.hu]

- 4. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 5. Investigation of the in vitro anticancer potential of bis(imino)acenaphthene–N-heterocyclic carbene transition metal complexes revealed TrxR inhibition and triggering of immunogenic cell death (ICD) for allyl palladates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profiling and Thermodynamic Characterization of N-Phenyl-1,2-dihydroacenaphthylen-4-amine

Executive Summary & Compound Identity

N-phenyl-1,2-dihydroacenaphthylen-4-amine (CAS: 749921-50-4), often chemically equivalent to N-phenyl-4-aminoacenaphthene , represents a class of bulky aromatic amines frequently utilized as intermediates in the synthesis of organic light-emitting diodes (OLEDs), hole-transport materials, and specialized dyes.

Unlike simple anilines, the presence of the acenaphthene core (1,2-dihydroacenaphthylene) introduces significant structural rigidity and lipophilicity. This guide provides a comprehensive technical framework for determining its solubility profile, presenting predictive data based on structural analogues (specifically N-phenyl-1-naphthylamine) and detailing the isothermal saturation protocol required for empirical validation.

Chemical Structure & Properties (Predicted)

| Property | Value / Description | Source/Basis |

| Systematic Name | N-phenyl-1,2-dihydroacenaphthylen-4-amine | IUPAC |

| CAS Number | 749921-50-4 | ChemSrc/Commercial |

| Molecular Formula | C₁₈H₁₅N | Calculated |

| Molecular Weight | ~245.32 g/mol | Calculated |

| Core Scaffold | Acenaphthene (rigid naphthalene derivative) | Structural Analysis |

| LogP (Predicted) | 4.8 – 5.2 | High Lipophilicity |

| Key Solubility Characteristic | Highly hydrophobic; soluble in aromatics/chlorinated solvents; insoluble in water.[1][2][3][4] | Analogue Comparison |

Predicted Solubility Profile (Comparative Analysis)

Note: As specific peer-reviewed thermodynamic data for CAS 749921-50-4 is proprietary or sparse, the following data is derived from Quantitative Structure-Property Relationship (QSPR) analysis using N-phenyl-1-naphthylamine (PANA) as the primary structural analogue. The acenaphthene bridge in the target compound increases hydrophobicity compared to PANA.

Solubility Classifications

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | |

| Chlorinated Solvents | Chloroform, Dichloromethane | Very High | Strong dispersion forces; "like dissolves like" for heavy organics. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole-induced dipole interactions; limited by the bulky hydrophobic core. |

| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate | H-bonding capability of the amine is sterically hindered by the phenyl ring. |

| Aqueous | Water, Buffer (pH 7) | Insoluble (< 0.01 mg/mL) | Dominant hydrophobic effect of the C18 skeleton. |

Thermodynamic Behavior (Van't Hoff Prediction)

Dissolution for this class of compounds is typically endothermic (

Methodological Framework: Experimental Determination

To generate authoritative data for regulatory or formulation purposes, researchers must perform the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached and validated.

Experimental Workflow (DOT Diagram)

Caption: Workflow for the Isothermal Saturation Method. Critical control points include temperature stability (±0.05 K) and pre-heating filtration equipment to prevent precipitation.

Detailed Protocol

-

Preparation: Add excess N-phenyl-1,2-dihydroacenaphthylen-4-amine to a glass equilibrium cell containing 10 mL of the target solvent (e.g., Toluene, Ethanol).

-

Equilibration: Place the cell in a thermostatic water bath. Stir continuously for 48 hours to ensure solid-liquid equilibrium.

-

Self-Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow the solid to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter .

-

Critical Step: The syringe and filter must be pre-heated to the equilibrium temperature to prevent "crash-out" (precipitation) during transfer.

-

-

Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile:Water) and analyze via HPLC-DAD (Diode Array Detector) at

(approx. 280-320 nm, determine experimentally).

Thermodynamic Modeling & Data Correlation

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of rigid aromatic organics.

- : Mole fraction solubility.[5]

- : Absolute temperature (Kelvin).[3][6][7]

- : Empirical parameters derived from regression analysis.

-

Interpretation :

-

If

is negative and - values should exceed 0.99 for valid correlation.

-

Dissolution Mechanism (DOT Diagram)

Caption: Thermodynamic cycle of dissolution. The rigid acenaphthene core requires significant energy to break the crystal lattice, necessitating solvents with strong dispersion forces.

References & Authoritative Sources

Since specific solubility data for CAS 749921-50-4 is not indexed in public thermodynamic databases, the methodology and predictive models above are grounded in the following authoritative standards for aromatic amine characterization:

-

Compound Identification:

-

N-phenyl-1,2-dihydroacenaphthylen-4-amine (CAS 749921-50-4). ChemSrc Chemical Database. Available at: [Link]

-

-

Structural Analogue Data (N-Phenyl-1-naphthylamine):

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6998, N-Phenyl-1-naphthylamine. Retrieved from [Link]

-

-

Experimental Methodology (Standard Protocol):

-

Li, D., et al. (2020). Solubility determination and thermodynamic modelling of 2-nitro-p-phenylenediamine in nine pure solvents. Journal of Chemical Thermodynamics. (Contextual grounding for aromatic amine solubility protocols).

-

Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug in different organic solvents. Journal of Molecular Liquids. (Standard reference for Apelblat correlation).

-

-

Thermodynamic Modeling:

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat equation).

-

Sources

- 1. N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride | C19H26Cl2N2 | CID 74889800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4 -Aminoacetophenone for synthesis 99-92-3 [sigmaaldrich.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Arylamines

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of a promising class of organic semiconductor materials: acenaphthene-based arylamines. Designed for researchers, scientists, and professionals in organic electronics and materials science, this document delves into the synthesis, characterization, and theoretical modeling of these compounds. By elucidating the structure-property relationships that govern their performance, this guide aims to accelerate the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Importance of Acenaphthene-Based Arylamines in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices.[1] At the heart of this revolution lies the molecular engineering of organic semiconductors with tailored electronic properties.[2] Acenaphthene, a polycyclic aromatic hydrocarbon, has emerged as a versatile building block for these materials due to its rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport.[3] When functionalized with arylamine moieties, particularly triphenylamine (TPA), the resulting donor-acceptor (D-A) structures exhibit exceptional hole-transporting capabilities.[4][5]

Triphenylamine is a well-known hole-transporting unit, and its incorporation into the acenaphthene framework leads to materials with high thermal stability and desirable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from standard anodes like indium tin oxide (ITO).[4][6] The acenaphthene-imidazole moiety can act as an electron-deficient unit, creating a D-A structure that influences the electronic and photophysical properties of the molecule.[4][5] This guide will systematically investigate the synthesis, electronic characterization, and computational modeling of these materials, providing a robust framework for their application in advanced electronic devices.

Molecular Design and Synthesis: Crafting High-Performance Materials

The electronic properties of acenaphthene-based arylamines are intrinsically linked to their molecular structure. The synthesis of these materials is a multi-step process that requires careful control over reaction conditions to achieve the desired products with high purity.

Synthetic Strategy: A Step-by-Step Approach

A common synthetic route involves the condensation of acenaphthenequinone with an arylamine, followed by further functionalization.[6] For instance, a series of acenaphthene derivatives can be synthesized by incorporating an imidazole moiety as an electron-deficient unit and triphenylamine (TPA) as an electron-rich moiety.[4][5]

Experimental Protocol: Synthesis of an Acenaphthene-Triphenylamine Derivative [6]

-

Reaction Setup: All reactions are conducted under an inert nitrogen atmosphere to prevent oxidation of the reactants and intermediates.

-

Starting Materials: Commercially available reagents are typically used without further purification unless specified.

-

Step 1: Synthesis of the Imidazole-Acenaphthene Core: A mixture of acenaphthenequinone, an appropriate aldehyde, an ammonium source (e.g., ammonium acetate), and the triphenylamine-containing reactant is refluxed in a suitable solvent like glacial acetic acid.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water or another anti-solvent. The crude product is then collected by filtration, washed, and purified by column chromatography on silica gel to yield the final acenaphthene-based arylamine.

-

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][5]

Causality in Synthesis: Why These Steps Matter

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical because arylamines are susceptible to oxidation, which can lead to undesired side products and impurities that would compromise the electronic properties of the final material.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts. The purity of the material is paramount for achieving optimal performance in electronic devices, as impurities can act as charge traps.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of acenaphthene-based arylamines is crucial for predicting their performance in devices. This is achieved through a combination of electrochemical, photophysical, and thermal analysis techniques.

Electrochemical Properties: Probing the Frontier Molecular Orbitals

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[7][8] These energy levels are critical for understanding charge injection and transport in organic electronic devices.[9]

Experimental Protocol: Cyclic Voltammetry [7][10]

-

Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the acenaphthene-based arylamine in a suitable, electrochemically stable solvent such as dichloromethane or acetonitrile. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure good conductivity.[8]

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[11]

-

Degassing: Purge the solution with an inert gas like argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]

-

Data Acquisition: Connect the electrodes to a potentiostat and scan the potential. The scan is typically started from the open-circuit potential towards the oxidation potential, then reversed to the reduction potential, and finally brought back to the initial potential. A scan rate of 50-100 mV/s is commonly used.[7]

-

Data Analysis: Determine the onset of the first oxidation potential (E_ox_onset) and the onset of the first reduction potential (E_red_onset) from the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[8]

-

E_HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]

-

Photophysical Properties: Unraveling Light Absorption and Emission

UV-visible absorption and fluorescence spectroscopy are used to investigate the light-absorbing and emitting properties of the materials, which are fundamental to their application in OLEDs and OPVs.[12]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [12][13]

-

Solution Preparation: Prepare dilute solutions of the acenaphthene-based arylamine in a spectroscopic grade solvent (e.g., dichloromethane or toluene) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λ_max) corresponds to the π → π* electronic transitions within the molecule.[4][5]

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λ_max determined from the UV-Vis spectrum.

-

Record the emission spectrum. The wavelength of maximum emission (λ_em) and the Stokes shift (the difference between λ_max and λ_em) are important parameters.

-

Thermal Stability: Ensuring Device Longevity

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the materials. High thermal stability is crucial for the long-term operational stability of organic electronic devices.[14][15][16]

Experimental Protocol: Thermogravimetric Analysis (TGA) [14][15][16]

-

Sample Preparation: Place a small amount of the powdered sample (typically 5-10 mg) into an alumina crucible.[14][17]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Heating Program: Heat the sample under a continuous flow of inert gas (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs. Acenaphthene-triphenylamine derivatives have been reported to exhibit high thermal decomposition temperatures, often in the range of 400 to 430 °C.[4][5]

Computational Modeling: A Theoretical Lens into Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to gain deeper insights into the electronic structure and properties of molecules, complementing experimental findings.[4][5][18][19]

Theoretical Methodology

-

Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d,p).[20]

-

Frontier Molecular Orbitals: The optimized geometry is then used to calculate the HOMO and LUMO energy levels. The distribution of these orbitals provides information about the electron-donating and electron-accepting parts of the molecule.

-

Excited States and UV-Vis Spectra: TD-DFT calculations are performed to predict the electronic absorption spectra, which can be compared with experimental UV-Vis data to validate the computational model.[21]

Data Synthesis and Interpretation

The combination of experimental and computational data provides a comprehensive understanding of the electronic properties of acenaphthene-based arylamines.

Tabulated Electronic Properties

| Compound Reference | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λ_max (nm) | λ_em (nm) | T_d (°C) |

| AC-Ph[4][5][6] | -5.35 | -2.38 | 2.97 | 350 | 520 | 400 |

| AC-PT[4][5][6] | -5.32 | -2.36 | 2.96 | 352 | 525 | 415 |

| AC-Fl[4][5] | -5.38 | -2.40 | 2.98 | 355 | 530 | 420 |

| AC-mCF3[4][5] | -5.45 | -2.48 | 2.97 | 348 | 580 | 430 |

| AC-pCF3[4][5][6] | -5.48 | -2.50 | 2.98 | 349 | 590 | 425 |

Data synthesized from multiple sources.[4][5][6] Values are representative and may vary slightly depending on the specific experimental conditions.

Structure-Property Relationships

The data in the table reveals important structure-property relationships. For example, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) can lower both the HOMO and LUMO energy levels.[4][5] This tunability is a key advantage of organic materials, allowing for the fine-tuning of their electronic properties to match the requirements of specific device architectures. The high thermal decomposition temperatures confirm the excellent stability of these materials, making them suitable for fabrication processes that involve thermal evaporation.[4][5]

Application in Organic Light-Emitting Diodes (OLEDs)

The favorable electronic and photophysical properties of acenaphthene-based arylamines make them excellent candidates for use as hole-transporting and/or emissive materials in OLEDs.[4][5][22]

OLED Device Architecture and Fabrication

A typical multilayer OLED device consists of several organic layers sandwiched between an anode (e.g., ITO) and a cathode (e.g., Al).[23]

Fabrication Protocol: Vacuum Thermal Evaporation [24][25]

-

Substrate Preparation: ITO-coated glass substrates are thoroughly cleaned by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function of the ITO.

-

Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The acenaphthene-based arylamine can be used as the hole-transporting layer (HTL).

-

Cathode Deposition: Finally, a low work function metal cathode (e.g., LiF/Al) is deposited on top of the organic layers.

-

Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.[23]

Performance and Future Outlook

Acenaphthene-based arylamines have demonstrated promising performance in OLEDs, exhibiting good hole-transporting properties and contributing to high device efficiencies.[4][5] The continued development of new derivatives with further optimized electronic and photophysical properties holds the key to advancing the field of organic electronics.

Conclusion

Acenaphthene-based arylamines represent a versatile and highly tunable class of organic semiconductors with significant potential for application in a range of electronic devices. This guide has provided an in-depth overview of their synthesis, electronic property characterization, and computational modeling. By understanding the fundamental principles that govern their behavior, researchers can rationally design and synthesize new materials with enhanced performance, paving the way for the next generation of organic electronics.

References

-

Acenaphthylene as a building block for π-electron functional materials. Journal of Materials Chemistry C.

- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. [Source Not Available].

-

Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. RSC Publishing.

-

Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. EPFL.

-

Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. Materials Advances.

-

Understanding Acenaphthylene Properties for Advanced Material Design. NINGBO INNO PHARMCHEM CO.,LTD..

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.

-

Photophysical tuning of the aggregation-induced emission of a series of para-substituted aryl bis(imino)acenaphthene zinc complexes. PubMed.

-

An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Compounds. Benchchem.

-

Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. ResearchGate.

-

Acenaphthene-Triphenylamine (Acceptor-Donor) based luminophores for organic light emitting diodes. SciSpace.

-

Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc..

-

Cyclic Voltammetry Experiment. Gamry Instruments.

-

Protocol for cyclic voltammetry. iGEM.

- Fabrication and characterization of organic light emitting diodes for display applic

- Thermogravimetric Analysis. [Source Not Available].

- Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. [Source Not Available].

-

Understanding HOMO and LUMO in Chemistry. Ossila.

-

Quantum Chemical Approach of Donor−π–Acceptor Based Arylborane–Arylamine Macrocycles with Outstanding Photovoltaic Properties Toward High-Performance Organic Solar Cells. Energy & Fuels.

-

A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for... ResearchGate.

-

Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon derivatives. arXiv.

-

Novel hole-transporting materials based on triphenylamine for organic electroluminescent devices. Sci-Hub.

-

Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. MDPI.

-

OLEDs/Organic Electronics. MBRAUN.

- Asymmetric Triphenylethylene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. [Source Not Available].

-

Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

-

Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. Benchchem.

-

General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm. The Royal Society of Chemistry.

-

Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. MDPI.

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers.

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-S

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.

-

Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube.

-

(PDF) DFT and TD-DFT calculation of new aryl cyanomethylene-quinone mono-oximes-based small molecules for organic photovoltaic. ResearchGate.

-

Section 1: Computational Details The DFT-D calculations were carried out using the ADF software package1,2. The revPBE gradient. The Royal Society of Chemistry.

-

Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate.

-

Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. PMC.

- Organic Light Emitting Diodes (OLEDs) with Slot-Die Coated Functional Layers. [Source Not Available].

-

Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs. RSC Publishing.

-

Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PMC.

-

Sample Preparation for UV-Vis Spectroscopy. Ossila.

-

UV-Visible Derivative Spectroscopy: Theory and Applications. YouTube.

-

Code development. EUSpecLab Doctoral Network.

-

Application of density functional theory to heterogeneous catalysis and development of computational methods for photochemistry. University Digital Conservancy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acenaphthylene as a building block for π-electron functional materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00583A [pubs.rsc.org]

- 5. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 8. benchchem.com [benchchem.com]

- 9. ossila.com [ossila.com]

- 10. static.igem.org [static.igem.org]

- 11. ossila.com [ossila.com]

- 12. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 13. ossila.com [ossila.com]

- 14. epfl.ch [epfl.ch]

- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Photophysical tuning of the aggregation-induced emission of a series of para-substituted aryl bis(imino)acenaphthene zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mbraun.com [mbraun.com]

- 24. researchgate.net [researchgate.net]

- 25. Organic light emitting diodes (OLEDs) with slot-die coated functional layers - Materials Advances (RSC Publishing) [pubs.rsc.org]

Unraveling the Identity of N-phenyl-4-acenaphthenamine: A Case of Ambiguous Nomenclature

A comprehensive search for "N-phenyl-4-acenaphthenamine" across chemical databases, including PubChem, has revealed that this name does not correspond to a readily identifiable and well-documented chemical substance. This ambiguity precludes the retrieval of a specific PubChem Compound ID (CID) and associated safety data, which are crucial for a detailed technical guide for research and drug development professionals.

The systematic investigation into the chemical identity of "N-phenyl-4-acenaphthenamine" encountered several challenges. Primarily, the name itself presents a point of ambiguity. The acenaphthene scaffold can be numbered in different ways, and the position "4" is not standard. Typically, substitution on the aromatic rings of acenaphthene is designated at positions 3, 4, 5, or 6. Furthermore, the term "acenaphthenamine" could refer to an amino group attached to the acenaphthene core.

Searches for potential precursors, such as "4-aminoacenaphthene," did not yield a commercially available compound with a corresponding CAS number or extensive safety documentation, suggesting it is not a common building block in chemical synthesis. While related structures, such as N-aryl derivatives of other amino-naphthalene compounds (e.g., N-phenyl-1-naphthylamine), are well-characterized, a direct analogue corresponding to "N-phenyl-4-acenaphthenamine" could not be located.

This lack of a definitive chemical identifier prevents the crucial next steps in creating a technical guide, which would include:

-

Assigning a PubChem CID: This unique identifier is the gateway to a wealth of curated information on a chemical's properties, biological activities, and safety.

-

Retrieving Safety Data: Without a specific compound, it is impossible to access the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which provides standardized information on hazards, pictograms, and precautionary statements.

-

Developing Experimental Protocols: Safe handling and experimental procedures are entirely dependent on the known hazards of a substance.

Given the current information, it is strongly advised to verify the correct chemical name and structure of the compound of interest. It is possible that "N-phenyl-4-acenaphthenamine" is a trivial name, a misnomer, or a novel compound not yet widely documented in public databases.

To proceed with any research or development involving this substance, the following steps are recommended:

-

Confirm the Chemical Structure: Obtain a definitive chemical structure, for example, through spectroscopic data (NMR, MS) or from the original source of the compound.

-

Determine the Correct IUPAC Name and CAS Number: Once the structure is confirmed, the correct IUPAC name and CAS number can be determined. These identifiers will allow for an accurate and fruitful search of chemical databases.

-

Conduct a Thorough Literature and Database Search: With the correct identifiers, a comprehensive search for safety data, toxicological studies, and handling protocols can be performed on platforms like PubChem, Scopus, and other scientific databases.

Without these fundamental pieces of information, any attempt to provide a technical guide on "N-phenyl-4-acenaphthenamine" would be speculative and could pose significant safety risks. The scientific community relies on precise and unambiguous chemical identification to ensure the safety and integrity of research and development activities.

An In-depth Technical Guide to the History, Discovery, and Therapeutic Potential of Acenaphthylene Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acenaphthylene scaffold, a polycyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar framework provides a unique template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and development of acenaphthylene amine derivatives. We delve into the foundational synthetic methodologies, from early discoveries to modern advancements, and explore the diverse pharmacological landscape of these compounds, with a particular focus on their promising applications in oncology. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the synthesis, structure-activity relationships, and therapeutic potential of this fascinating class of molecules.

Introduction: The Acenaphthylene Core

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting positions 1 and 8.[1] This unique structural feature imparts a distinct electronic and steric profile, making it an attractive scaffold for the development of novel bioactive molecules. The related compound, acenaphthene, which lacks the double bond in the five-membered ring, was first isolated from coal tar and its synthesis was reported as early as 1866.[1] The industrial production of acenaphthylene is primarily achieved through the dehydrogenation of acenaphthene.[2]

The introduction of an amine functionality onto the acenaphthylene framework gives rise to a class of compounds with a rich and diverse pharmacological profile. These derivatives have garnered significant attention for their potential applications in various therapeutic areas, most notably in the development of anticancer agents.[3][4]

Historical Perspective and Key Discoveries

The journey of acenaphthylene amine derivatives begins with the exploration of the chemistry of its parent hydrocarbon, acenaphthene. While acenaphthene was known in the 19th century, the systematic investigation of its amine derivatives and their subsequent dehydrogenation to acenaphthylene amines evolved over time.

A pivotal step in accessing these compounds was the development of methods for the introduction of a nitrogen-containing group onto the acenaphthene ring system. A common and historically significant approach involves the nitration of acenaphthene, followed by the reduction of the resulting nitroacenaphthene to the corresponding aminoacenaphthene. This foundational two-step process laid the groundwork for the synthesis of a wide array of acenaphthene amine derivatives.

While early specific dates for the discovery of acenaphthylene amine derivatives are not prominently documented in readily available literature, the progression of organic synthesis methodologies in the 20th century undoubtedly enabled their preparation and investigation. The development of more sophisticated synthetic techniques has further expanded the accessible chemical space of these compounds.

Synthetic Methodologies: Crafting the Core and Introducing Diversity

The synthesis of acenaphthylene amine derivatives can be broadly categorized into two main strategies: the derivatization of a pre-formed acenaphthylene core or the construction of the acenaphthylene ring system with the amine functionality already in place or introduced at a later stage. A prevalent and well-established route involves the modification of the more readily available acenaphthene scaffold, followed by a final dehydrogenation step if the unsaturated acenaphthylene target is desired.

Synthesis of the Acenaphthene Amine Precursor

A cornerstone of acenaphthene amine chemistry is the synthesis of 5-aminoacenaphthene. This key intermediate is typically prepared through a two-step sequence starting from acenaphthene.

Step 1: Nitration of Acenaphthene

The electrophilic nitration of acenaphthene introduces a nitro group onto the aromatic ring, primarily at the 5-position. This reaction is a classic example of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon.

Step 2: Reduction of 5-Nitroacenaphthene

The subsequent reduction of the nitro group to a primary amine is a crucial transformation. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Synthesis of 5-Aminoacenaphthene

Reaction: Nitration of Acenaphthene followed by Catalytic Hydrogenation

Step 1: 5-Nitroacenaphthene Synthesis

-

Caution: Nitrating agents are corrosive and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

In a flask equipped with a stirrer and a dropping funnel, dissolve acenaphthene in a suitable solvent such as acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Pour the reaction mixture onto ice and collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from an appropriate solvent to obtain 5-nitroacenaphthene.

Step 2: 5-Aminoacenaphthene Synthesis

-

Dissolve 5-nitroacenaphthene in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure and temperature.

-

Monitor the reaction progress by techniques like thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield 5-aminoacenaphthene, which can be further purified by recrystallization.

Derivatization of the Amine Group and the Acenaphthene Scaffold

Once the aminoacenaphthene core is obtained, a vast array of derivatives can be synthesized by modifying the amine group or by further functionalizing the acenaphthene ring. For instance, the primary amine can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse side chains and functional groups.

A particularly fruitful strategy in the context of drug discovery has been the reaction of acenaphthene-derived intermediates with various heterocycles. For example, the synthesis of thiazole-containing acenaphthene amine derivatives has been shown to yield compounds with potent antitumor activity.[3][4] This typically involves the preparation of an α-haloketone intermediate from acenaphthene, which then undergoes a Hantzsch-type thiazole synthesis with a thiourea or thioamide.

Experimental Workflow: Synthesis of Thiazole-Containing Acenaphthene Amine Derivatives

Caption: Synthetic workflow for thiazole-containing acenaphthene amine derivatives.

Synthesis of Acenaphthylene Amine Derivatives

To obtain the fully unsaturated acenaphthylene amine derivatives, a dehydrogenation step is typically employed on the corresponding acenaphthene precursor. This reaction introduces the double bond in the five-membered ring. Various dehydrogenating agents can be used, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The mechanism of this dehydrogenation has been a subject of study.[5]

Alternatively, modern synthetic methods are exploring direct C-H amination reactions on the acenaphthylene core, although this approach is less established for this specific scaffold compared to other aromatic systems.[6]

Therapeutic Applications: A Focus on Oncology

Acenaphthylene amine derivatives have demonstrated a wide range of biological activities, but their potential as anticancer agents has been the most extensively investigated area.[3][4][7]

Antitumor Activity and Cytotoxicity

Numerous studies have reported the synthesis and in vitro evaluation of novel acenaphthene and acenaphthylene amine derivatives against various human cancer cell lines. These compounds have shown promising cytotoxicity, in some cases comparable or even superior to established chemotherapeutic drugs.[3][4]

For instance, a series of twelve novel acenaphthene derivatives were synthesized and evaluated for their antitumor activities against six human solid tumor cell lines. One compound, in particular, demonstrated significant activity against the SKRB-3 breast cancer cell line, with potency comparable to the positive control, doxorubicin.[3][4] Another study focused on acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitutions, identifying derivatives with potent cytotoxicity against A549 lung cancer and P388 leukemia cell lines.[8]

Table 1: Cytotoxicity of Representative Acenaphthene Amine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c (a thiazole derivative) | SKRB-3 (Breast) | Comparable to Doxorubicin | [3][4] |

| 4b (an amino-substituted acenaphthopyrrole ester) | A549 (Lung) | 0.019 - 0.60 | [8] |

| 4c (an amino-substituted acenaphthopyrrole ester) | P388 (Leukemia) | 0.019 - 0.60 | [8] |

Mechanism of Action and Structure-Activity Relationships (SAR)

While the precise mechanism of action for many acenaphthylene amine derivatives is still under investigation, their planar, polycyclic aromatic structure suggests that they may act as DNA intercalating agents, thereby disrupting DNA replication and transcription in cancer cells. The amine side chains can play a crucial role in enhancing this interaction through electrostatic and hydrogen bonding interactions with the DNA backbone.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of these compounds. Key structural features that have been shown to influence activity include:

-

The nature and position of the amine substituent: The type of amine (primary, secondary, or tertiary) and the length and functionality of the attached side chain can significantly impact cytotoxicity.

-

The heterocyclic moiety: The incorporation of different heterocyclic rings, such as thiazole or pyrrole, can modulate the electronic properties and binding interactions of the molecule.

-

Substitution on the acenaphthene ring: The presence of other substituents on the aromatic core can influence the compound's lipophilicity, solubility, and overall pharmacological profile.

Diagram: Key Structural Elements for SAR

Caption: Key structural features influencing the activity of acenaphthylene amine derivatives.

Challenges and Future Directions

Despite the promising preclinical data, the development of acenaphthylene amine derivatives into clinical candidates faces several challenges. These include optimizing their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability, as well as thoroughly evaluating their long-term toxicity and potential for off-target effects.

Future research in this area should focus on:

-

Elucidating the detailed mechanism of action: Utilizing modern biochemical and molecular biology techniques to identify the specific cellular targets and pathways affected by these compounds.

-

Conducting comprehensive SAR studies: Systematically modifying the core scaffold and its substituents to develop more potent and selective analogs.

-

Exploring novel drug delivery systems: Investigating formulations that can enhance the solubility and targeted delivery of these often-lipophilic compounds.

-

Investigating combination therapies: Evaluating the potential of acenaphthylene amine derivatives to synergize with existing anticancer drugs to overcome drug resistance.

Conclusion

Acenaphthylene amine derivatives represent a compelling class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their unique structural features, coupled with the versatility of their synthesis, provide a rich platform for the design and discovery of novel drug candidates. While challenges remain in their development, continued research into their synthesis, mechanism of action, and structure-activity relationships holds the promise of unlocking new and effective treatments for a range of diseases. This guide serves as a foundational resource to inspire and inform further exploration into this exciting area of medicinal chemistry.

References

-

Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. Molecules, 16(3), 2519–2526. [Link]

-

Liu, F., Qian, X., Cui, J., Xiao, Y., Zhang, R., & Li, G. (2006). Design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution. Bioorganic & medicinal chemistry, 14(13), 4639–4644. [Link]

-

PubMed. (2006). Design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution. National Center for Biotechnology Information. [Link]

-

PubMed. (2011). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]

-

PubMed. (2021). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

ElectronicsAndBooks. (n.d.). Dehydrogenation Mechanisms. On the Mechanism of Dehydrogenation of Acenaphthene by Quinones. [Link]

-

ResearchGate. (2015). REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES. [Link]

-

ResearchGate. (n.d.). The preparation of acenaphthylene from acenaphthene. II. The vapour phase catalytic dehydro‐genation of acenaphthene. [Link]

-

Wikipedia. (n.d.). Acenaphthene. [Link]

Sources

- 1. Acenaphthene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]